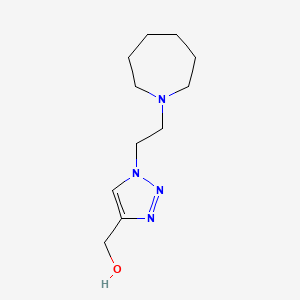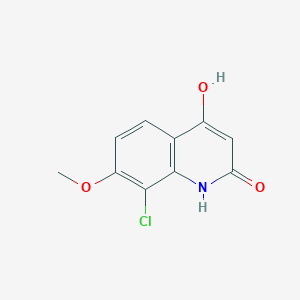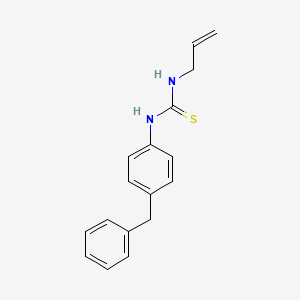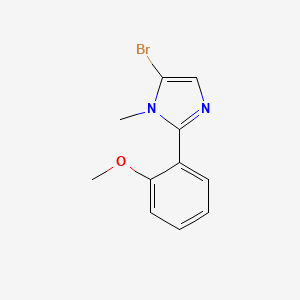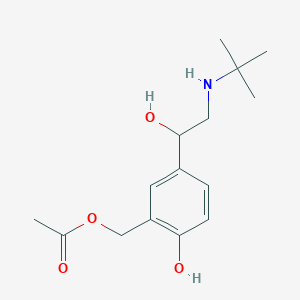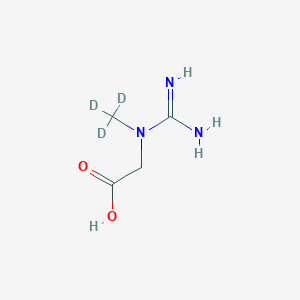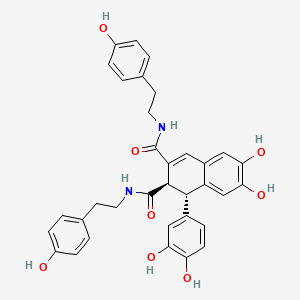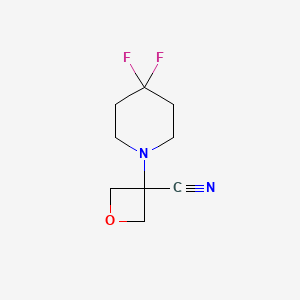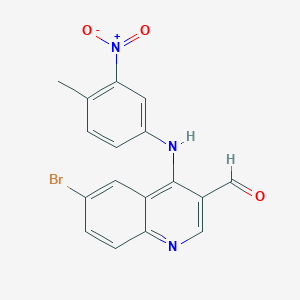
6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde, also known as BMNQ or NSC-402329, is a heterocyclic compound extensively used in various fields of research and industry. It has a molecular formula of C17H12BrN3O3 and a molecular weight of 386.2 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring substituted with a bromine atom at the 6th position, a carbaldehyde group at the 3rd position, and an amino group at the 4th position which is further substituted with a 4-methyl-3-nitrophenyl group .科学的研究の応用
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are crucial in the production of active pharmaceutical ingredients (APIs), which are then used to manufacture drugs.
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Treatment of Various Disorders
Indole derivatives, which can be synthesized from this compound, have been used for the treatment of various disorders in the human body . These disorders include cancer, microbial infections, and other types of diseases .
Antioxidant Properties
The indole nucleus, which can be synthesized from this compound, has exhibited antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibiotic Properties
The indole nucleus has also shown antibiotic properties . Antibiotics are medicines that help stop infections caused by bacteria. They do this by killing the bacteria or by keeping them from copying themselves or reproducing.
Anti-inflammatory Properties
The indole nucleus has anti-inflammatory properties . Anti-inflammatory substances reduce inflammation and swelling.
Antimicrobial Properties
The indole nucleus has antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.
Anticancer Properties
The indole nucleus has anticancer properties . Anticancer substances prevent or inhibit the maturation and proliferation of malignant cells.
特性
IUPAC Name |
6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDRJOKVJEQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162824 |
Source


|
| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde | |
CAS RN |
1431510-26-7 |
Source


|
| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431510-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride](/img/structure/B6594829.png)

![7-bromo-5-methoxy-2-oxo-3,3a,8,10-tetrahydro-2H-4-oxa-9-azacyclohepta[def]fluorene-9(3a1H)-carbaldehyde](/img/structure/B6594838.png)

